molecular formula C16H16BrClN2O2 B3544438 5-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide

5-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide

Cat. No.: B3544438
M. Wt: 383.7 g/mol
InChI Key: DVXXNAVZPFVCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a furan-2-carboxamide core substituted with a bromine atom at position 3. The amide nitrogen is linked to a 3-chloro-4-(1-piperidinyl)phenyl group. Its molecular formula is C₁₅H₁₄BrClN₂O₂, with a molecular weight of 369.64 g/mol .

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-piperidin-1-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2/c17-15-7-6-14(22-15)16(21)19-11-4-5-13(12(18)10-11)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXXNAVZPFVCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMV019700 involves multiple steps, starting from commercially available starting materials. The key steps include:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification and crystallization to obtain the final compound in its pure form.

Industrial Production Methods: Industrial production of MMV019700 would likely involve optimization of the synthetic route to maximize yield and minimize cost. This includes:

  • Scaling up the reaction conditions to industrial reactors.
  • Implementing continuous flow chemistry to enhance efficiency.
  • Utilizing advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions: MMV019700 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups to achieve desired properties.

    Substitution: Replacement of functional groups with others to modify activity.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

MMV019700 has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of antimalarial agents.

    Biology: Investigated for its effects on Plasmodium parasites and other biological systems.

    Medicine: Potential development as a therapeutic agent for malaria treatment.

    Industry: Utilized in the development of new antimalarial drugs and related research.

Mechanism of Action

The mechanism of action of MMV019700 involves inhibition of specific enzymes or pathways critical for the survival of Plasmodium parasites. The compound targets the parasite’s protein synthesis machinery, leading to the disruption of essential protein production and ultimately causing parasite death .

Comparison with Similar Compounds

Key Features :

  • Halogen substituents : Bromine (electron-withdrawing) and chlorine (steric and electronic effects) influence electronic distribution and binding affinity.
  • Amide linkage : Facilitates hydrogen bonding, critical for target engagement.

Comparison with Structural Analogs

Piperidinyl vs. Morpholinyl Substitution

Compound : 5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide (CAS 775-15-5)

  • Molecular Formula : C₁₅H₁₄BrClN₂O₃
  • Molecular Weight : 385.64 g/mol .
  • Key Difference : Replacement of piperidinyl with morpholinyl (a six-membered ring containing oxygen).
  • LogP: Expected to be lower than the piperidinyl analog due to enhanced polarity.

Chlorine Substituent Position

Compound : 5-Bromo-N-[4-(1-piperidinyl)phenyl]-2-furamide

  • Molecular Formula : C₁₆H₁₇BrN₂O₂
  • Molecular Weight : 349.23 g/mol .
  • Key Difference : Absence of the 3-chloro substituent.
  • Impact :
    • Steric Effects : Reduced steric hindrance may enhance binding to flat aromatic pockets.
    • Electronic Effects : Loss of chlorine’s electron-withdrawing effect could alter π-π stacking or charge transfer interactions.

Piperidinyl vs. Pyrrolidinyl Substitution

Compound : 5-Bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furamide (CAS 364598-21-0)

  • Molecular Formula : C₁₅H₁₄BrClN₂O₂
  • Molecular Weight : 369.64 g/mol .
  • Key Difference : Piperidinyl (6-membered) replaced with pyrrolidinyl (5-membered).
  • LogP: XLogP3 = 4.4 , similar to the piperidinyl analog, suggesting comparable lipophilicity.

Sulfonyl Group Addition

Compound : 5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide (CAS 356562-28-2)

  • Molecular Formula : C₁₆H₁₇BrN₂O₄S
  • Molecular Weight : 413.29 g/mol .
  • Key Difference : Incorporation of a sulfonyl group.
  • Impact :
    • Solubility : Sulfonyl groups enhance hydrophilicity but may reduce passive diffusion.
    • Hydrogen Bonding : Additional hydrogen bond acceptors (SO₂) could improve target affinity in polar environments.

Difluoromethoxy Substitution

Compound : 5-Bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide (CAS 730986-76-2)

  • Molecular Formula: C₁₂H₇BrClF₂NO₃
  • Molecular Weight : 367.64 g/mol .
  • Key Difference : Replacement of piperidinyl with difluoromethoxy.
  • Impact :
    • Electron Effects : Difluoromethoxy is strongly electron-withdrawing, altering the aromatic ring’s electronic profile.
    • Metabolic Stability : Fluorine atoms may reduce oxidative metabolism, enhancing half-life.

Thiourea Derivatives

Compound: 5-Bromo-N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-furamide (CAS 642973-96-4)

  • Molecular Formula : C₁₆H₁₆BrN₃O₄S₂
  • Molecular Weight : 458.35 g/mol .
  • Key Difference : Thiourea linkage replaces amide.
  • Toxicity Risk: Thiourea moieties are associated with higher toxicity in some contexts.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Structural Feature
5-Bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide C₁₅H₁₄BrClN₂O₂ 369.64 ~4.4 1 3 Piperidinyl, 3-Cl
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide C₁₅H₁₄BrClN₂O₃ 385.64 ~3.8 1 4 Morpholinyl, 3-Cl
5-Bromo-N-[4-(1-piperidinyl)phenyl]-2-furamide C₁₆H₁₇BrN₂O₂ 349.23 ~4.2 1 3 No 3-Cl substituent
5-Bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furamide C₁₅H₁₄BrClN₂O₂ 369.64 4.4 1 3 Pyrrolidinyl, 3-Cl
5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide C₁₆H₁₇BrN₂O₄S 413.29 ~3.5 1 5 Piperidinylsulfonyl
5-Bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide C₁₂H₇BrClF₂NO₃ 367.64 ~3.9 1 4 Difluoromethoxy, 3-Cl

Research Implications

  • Piperidinyl vs. Morpholinyl : Morpholinyl analogs may prioritize solubility-driven applications (e.g., aqueous formulations), while piperidinyl derivatives could excel in CNS targets due to higher lipophilicity .
  • Sulfonyl and Thiourea Derivatives : These modifications warrant further study for enzyme inhibition (e.g., kinase or protease targets) but require toxicity profiling .
  • Halogen Effects : The 3-chloro substituent’s role in steric and electronic modulation should be explored in structure-activity relationship (SAR) studies .

Further experimental validation is needed to confirm theoretical predictions.

Biological Activity

5-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H19BrClN3O2C_{17}H_{19}BrClN_3O_2 and has a complex structure featuring a furan ring, a bromine atom, and a piperidine moiety. Its chemical structure is crucial for understanding its biological interactions.

PropertyValue
Molecular Weight396.71 g/mol
Chemical FormulaC17H19BrClN3O2
CAS Number864663-06-9

This compound primarily acts as an inhibitor of the equilibrative nucleoside transporter (ENT). This mechanism is significant in the context of treating infections caused by Plasmodium falciparum, the parasite responsible for malaria. By inhibiting ENT, the compound disrupts nucleoside uptake in parasites, which is critical for their survival and replication .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimalarial Activity : Studies have shown that compounds similar to this compound can effectively reduce parasitemia in infected models.
  • Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, although further investigation is required to elucidate this effect.
  • Neuroprotective Effects : There is emerging evidence that compounds in this class may influence neuronal signaling pathways, potentially offering neuroprotective benefits .

Antimalarial Research

A study published in 2020 evaluated the efficacy of various ENT inhibitors, including derivatives of this compound, against Plasmodium falciparum. The results demonstrated significant reductions in parasite growth at micromolar concentrations, suggesting a promising avenue for malaria treatment .

Cytotoxicity Assays

Another research effort investigated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that at higher concentrations, this compound induced apoptosis in these cells. Further studies are necessary to determine the specific pathways involved and the potential clinical implications of these findings .

Neuroprotective Potential

Preliminary data from neuropharmacological studies suggest that this compound may modulate signaling pathways associated with neuronal health. For instance, it appears to influence the activity of MAPK10 (JNK3), which plays a role in neuronal differentiation and apoptosis regulation . This could position this compound as a candidate for further research into neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide?

  • Methodology :

  • Stepwise Synthesis : Begin with functionalization of the furan ring (bromination at position 5) followed by coupling with the substituted aniline derivative. Key intermediates include 5-bromofuran-2-carboxylic acid and 3-chloro-4-(piperidin-1-yl)aniline .
  • Optimization : Use polar aprotic solvents (e.g., DMF) and coupling reagents like EDCI/HOBt for amide bond formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
  • Yield Enhancement : Adjust stoichiometry (1.2:1 molar ratio of acid to amine) and maintain temperatures between 0–5°C during coupling to minimize side reactions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., bromine at position 5, piperidinyl group on phenyl) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C16_{16}H15_{15}BrClN2_2O2_2; expected [M+H]+^+: 413.98) .
  • X-ray Crystallography : Single-crystal analysis to resolve ambiguities in stereochemistry (if applicable) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodology :

  • In Vitro Screening : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays. IC50_{50} values <1 µM indicate potential for further study .
  • Cytotoxicity : Use MTT assays on HEK-293 and cancer cell lines (e.g., MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced activity?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps for predicting binding affinity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinase domains) to identify critical binding residues .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. What crystallographic insights exist regarding its conformation and intermolecular interactions?

  • Methodology :

  • Single-Crystal Analysis : Resolve dihedral angles between furan and phenyl rings (typically 15–30°) to assess planarity .
  • Hirshfeld Surfaces : Quantify non-covalent interactions (e.g., C–H···O, π-π stacking) influencing crystal packing .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., ATP concentration in kinase assays) that may alter IC50_{50} values .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. What formulation strategies mitigate solubility limitations in pharmacological studies?

  • Methodology :

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) for in vivo dosing .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Q. How does substitution at the piperidinyl group affect structure-activity relationships (SAR)?

  • Methodology :

  • Analog Synthesis : Replace piperidine with morpholine or azepane and compare activity .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., electron-donating vs. withdrawing groups) to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.